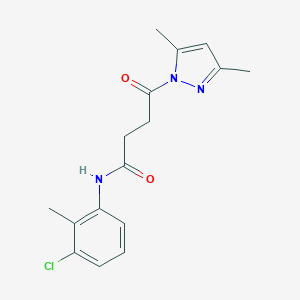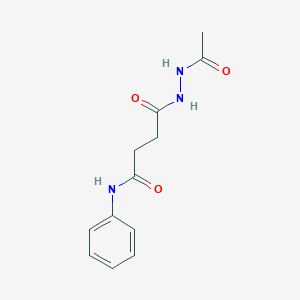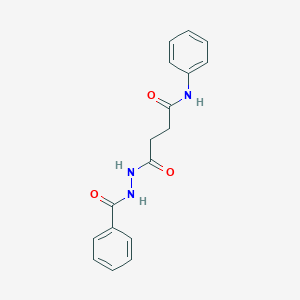![molecular formula C19H14N2O2S2 B324916 METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B324916.png)
METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a phenyl group, a thienyl group, and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyridinyl Group: The pyridinyl group can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reactions: The thienyl and pyridinyl groups are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Thioester Formation: The final step involves the formation of the thioester by reacting the coupled product with methyl chloroacetate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE undergoes various types of chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Ammonia, primary amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, other derivatives
Aplicaciones Científicas De Investigación
METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic semiconductors and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE: is compared with other thiophene and pyridine derivatives, such as:
Uniqueness
Electronic Properties: The combination of the thienyl and pyridinyl groups imparts unique electronic properties, making it suitable for applications in organic electronics.
Biological Activity: The presence of the cyano and ester groups enhances its potential as a pharmacophore for drug development.
Propiedades
Fórmula molecular |
C19H14N2O2S2 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
methyl 2-(3-cyano-6-phenyl-4-thiophen-2-ylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C19H14N2O2S2/c1-23-18(22)12-25-19-15(11-20)14(17-8-5-9-24-17)10-16(21-19)13-6-3-2-4-7-13/h2-10H,12H2,1H3 |
Clave InChI |
WFTFWNRHDCGONM-UHFFFAOYSA-N |
SMILES |
COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CS3)C#N |
SMILES canónico |
COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CS3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[acetyl(methyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B324833.png)
![2-{[(2-naphthyloxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B324835.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-naphthyloxy)acetamide](/img/structure/B324837.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-2-methoxyaniline](/img/structure/B324842.png)

![4-{2-[(4-chlorophenyl)sulfonyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B324845.png)
![4-[2-(3-iodo-4-methoxybenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324846.png)
![4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B324847.png)
![4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B324856.png)
![4-[2-(4-Anilino-4-oxobutanoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B324857.png)
![4-[2-(2-methylbenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324858.png)


